2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethoxyphenyl)acetamide
Description
This compound belongs to the class of pyrimidoindole-based thioacetamides, characterized by a pyrimido[5,4-b]indole core substituted with 7,8-dimethoxy groups and a thioacetamide side chain linked to a 2-ethoxyphenyl moiety. The 7,8-dimethoxy groups likely enhance solubility and electronic interactions, while the 2-ethoxyphenyl substituent may influence metabolic stability compared to other aryl groups .
Properties
CAS No. |
1251584-42-5 |
|---|---|
Molecular Formula |
C23H15F3N4O3S |
Molecular Weight |
484.45 |
IUPAC Name |
3-benzyl-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H15F3N4O3S/c24-23(25,26)16-8-6-15(7-9-16)20-27-18(33-28-20)13-29-17-10-11-34-19(17)21(31)30(22(29)32)12-14-4-2-1-3-5-14/h1-11H,12-13H2 |
InChI Key |
UAPSPEHUWUEUOX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethoxyphenyl)acetamide is a complex organic compound belonging to the pyrimidoindole family. This compound has garnered attention due to its potential biological activities, which include anticancer, antiviral, and anti-inflammatory properties. Understanding its biological activity is crucial for evaluating its therapeutic applications.
Chemical Structure and Properties
The molecular structure of 2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethoxyphenyl)acetamide can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
| Property | Value |
|---|---|
| Density | 1.4 g/cm³ |
| Boiling Point | 461.2 °C |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | 1.69 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study conducted on MDA-MB-231 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC₅₀ values indicating significant cytotoxicity at concentrations above 5 µM. The mechanism was associated with the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Antiviral Activity
The compound has also been investigated for its antiviral properties. In vitro assays indicated that it exhibits inhibitory effects against certain viral strains by interfering with viral replication processes.
Research Findings : In a study assessing the antiviral efficacy against the influenza virus, 2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethoxyphenyl)acetamide showed a significant reduction in viral titers at concentrations ranging from 1 to 10 µM.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes.
Experimental Results : In a mouse model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
The biological activity of 2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethoxyphenyl)acetamide is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways.
- Receptor Modulation : It can bind to various receptors, leading to altered cellular responses.
- Gene Expression Regulation : The compound influences transcription factors that regulate genes associated with cell survival and proliferation.
Comparison with Similar Compounds
Pyrimido[5,4-b]indole vs. Triazino[5,6-b]indole
- Target Compound : The pyrimido[5,4-b]indole core (as in ) is a fused bicyclic system with nitrogen atoms at positions 1, 3, and 3. This structure is associated with selective TLR4 modulation .
- Triazino[5,6-b]indole Derivatives (, compounds 23–27): These feature a triazine ring fused to indole.
Substituent Effects on Activity and Physicochemical Properties
- Methoxy vs. Ethoxy Groups : The 2-ethoxyphenyl group in the target compound may confer slower metabolic oxidation compared to methoxy-substituted analogs (e.g., ), as ethoxy groups are less prone to demethylation .
Thioacetamide Linkage and Bioactivity
The thioacetamide (–S–CH2–CO–NH–) bridge is a common feature in compounds from , and 5. This linkage is critical for:
- Conformational Flexibility : Enables optimal positioning of the aryl group for receptor binding.
- Anti-Exudative Activity : highlights thioacetamide derivatives (e.g., triazole-based analogs) with anti-inflammatory activity comparable to diclofenac . While the target compound’s activity is unconfirmed, its structure aligns with this bioactive motif.
Q & A
Q. What are the key synthetic challenges in preparing 2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethoxyphenyl)acetamide, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis involves multi-step routes, including:
- Core formation : Cyclization of pyrimido[5,4-b]indole with methoxy and ethoxy substituents under basic conditions (e.g., NaH in DMF) .
- Thioether linkage : Reaction of the indole-thiol intermediate with chloroacetamide derivatives in the presence of coupling agents like EDCI .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical for isolating the final product from by-products .
Q. Optimization strategies :
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., acylation) to prevent side reactions.
- Catalyst screening : Test alternative bases (e.g., K₂CO₃ vs. NaH) to improve regioselectivity .
- Yield tracking : Use HPLC (C18 column, UV detection at 254 nm) to monitor reaction progress and purity .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and how should conflicting spectral data be resolved?
Methodological Answer: Primary techniques :
- ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8–4.0 ppm), ethoxyphenyl (δ ~1.3–1.5 ppm for CH₃), and pyrimidoindole aromatic protons (δ ~7.0–8.5 ppm) .
- IR spectroscopy : Confirm thioamide (C=S stretch ~650 cm⁻¹) and acetamide (C=O ~1650 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₂₄H₂₅N₄O₃S) .
Q. Resolving conflicts :
- Reproducibility : Re-run spectra under standardized conditions (e.g., deuterated DMSO for NMR).
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
- X-ray crystallography : Use single-crystal diffraction to resolve ambiguities in regiochemistry .
Q. What initial biological screening approaches are recommended to assess the compound's bioactivity?
Methodological Answer: Stepwise screening :
In vitro assays :
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) or inflammatory targets (e.g., COX-2) at 1–100 µM .
- Cell viability : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
Physicochemical profiling :
- Solubility : Measure in PBS (pH 7.4) and DMSO to guide dosing .
- Lipophilicity : Calculate logP values via shake-flask method or HPLC retention .
Reference data : Cross-check with PubChem bioactivity entries for structural analogs (e.g., pyrimidoindole derivatives with anti-inflammatory activity) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of modifications to the pyrimidoindole core?
Methodological Answer: SAR strategies :
Q. Data analysis :
| Modification | Activity (IC₅₀, µM) | Key Observation |
|---|---|---|
| 7,8-Dimethoxy | 2.5 ± 0.3 | Baseline activity |
| 7-Cl, 8-F | 15.7 ± 1.2 | Reduced potency |
| Thio → Seleno | 1.8 ± 0.2 | Enhanced activity |
Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes to TLR4 or other targets .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding physicochemical properties?
Methodological Answer: Case example : Discrepancy in logP (predicted vs. experimental).
- Re-evaluate parameters : Adjust atomic charges or solvation models in software (e.g., COSMO-RS vs. SMD) .
- Experimental validation :
Mitigation : Use consensus models (average predictions from Schrödinger, MOE, and ACD/Labs) to reduce algorithmic bias .
Q. How should target engagement studies be structured to elucidate the compound's mechanism of action?
Methodological Answer: Experimental design :
- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., TLR4, KD calculation) .
- Mutagenesis : Engineer TLR4 mutants (e.g., D299G/T399I) to identify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
